molecular formula C20H13ClF3N3O4 B570905 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid CAS No. 1012058-78-4

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid

Cat. No.: B570905
CAS No.: 1012058-78-4
M. Wt: 451.786
InChI Key: IPCWVRAYBZXUMM-UHFFFAOYSA-N
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Description

4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H13ClF3N3O4 and its molecular weight is 451.786. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that this compound can be used in the preparation of Sorafenib , an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma .

Cellular Effects

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Molecular Mechanism

Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .

Temporal Effects in Laboratory Settings

It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .

Dosage Effects in Animal Models

Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .

Metabolic Pathways

Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation .

Transport and Distribution

Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body .

Subcellular Localization

Sorafenib, which this compound is used to prepare, is known to target cell surface tyrosine kinase receptors and downstream intracellular kinases .

Properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCWVRAYBZXUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012058-78-4
Record name 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

At room temperature, tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl) ureido)phenoxy)picolinate (1.4 g, 2.76 mmol) was dissolved in dichloromethane (20 mL). To the resulted solution, trifluoroacetic acid (20 mL) and triethylsilane (0.5 mL) were added. The resulted mixture was heated to 50° C. and stirred for 16 hours. The solvent was removed under reduced pressure, and water (50 mL) and ethyl acetate (70 mL) were added. The resulted mixture was separsted and the organic phase was removed. The aqueous layer was filtered and the solid was washed with water (30 mL×2). The solid was dried under vacumn to give the title compound (1.1 g, purity 97%, yield 90%) as a light green solid.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Yield
90%

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